7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one
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Overview
Description
7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound belonging to the class of naphthopyrans. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common method is the condensation of 2-hydroxy-1,4-naphthoquinone with phenylacetic acid derivatives under acidic conditions. This reaction forms an intermediate, which is then cyclized to produce the desired naphthopyran compound. The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of palladium-catalyzed reactions is also common, as it allows for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted naphthopyrans, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. Its photochromic properties also allow it to undergo reversible structural changes upon exposure to light, making it useful in optical applications .
Comparison with Similar Compounds
Similar Compounds
- Naphtho[2,3-b]furan-4,9-dione
- Naphtho[2,3-c]thiophene-4,9-dione
- 7-Hydroxy-6H-naphtho[2,3-c]coumarin
Uniqueness
Compared to similar compounds, 7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one stands out due to its unique structural features and versatile chemical reactivity.
Properties
CAS No. |
923026-63-5 |
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Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
7-methyl-5-phenyl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C20H16O2/c1-13-7-8-15-10-16-11-22-12-18(21)20(16)19(17(15)9-13)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI Key |
MGUFESFLOZLAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(COCC3=O)C=C2C=C1)C4=CC=CC=C4 |
Origin of Product |
United States |
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